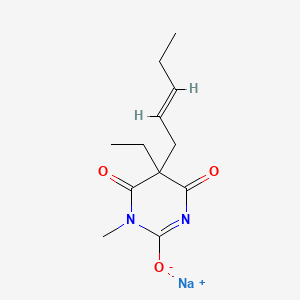
5-Ethyl-1-methyl-5-(2-pentenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-1-methyl-5-(2-pentenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a synthetic organic compound with a complex structure. It belongs to the class of pyrimidinediones, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-methyl-5-(2-pentenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used include ethyl iodide, methyl iodide, and pentenyl bromide, along with strong bases such as sodium hydroxide.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-1-methyl-5-(2-pentenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The sodiooxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidinediones, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Ethyl-1-methyl-5-(2-pentenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-1-methyl-5-(2-pentenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Ethyl-1-methyl-5-(2-pentenyl)-4,6(1H,5H)-pyrimidinedione: Lacks the sodiooxy group, resulting in different chemical properties.
5-Ethyl-1-methyl-5-(2-pentenyl)-2-hydroxy-4,6(1H,5H)-pyrimidinedione: Contains a hydroxy group instead of sodiooxy, affecting its reactivity and applications.
Uniqueness
5-Ethyl-1-methyl-5-(2-pentenyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is unique due to the presence of the sodiooxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C12H17N2NaO3 |
|---|---|
Peso molecular |
260.26 g/mol |
Nombre IUPAC |
sodium;5-ethyl-1-methyl-4,6-dioxo-5-[(E)-pent-2-enyl]pyrimidin-2-olate |
InChI |
InChI=1S/C12H18N2O3.Na/c1-4-6-7-8-12(5-2)9(15)13-11(17)14(3)10(12)16;/h6-7H,4-5,8H2,1-3H3,(H,13,15,17);/q;+1/p-1/b7-6+; |
Clave InChI |
IDBQJNKDTGUJDW-UHDJGPCESA-M |
SMILES isomérico |
CC/C=C/CC1(C(=O)N=C(N(C1=O)C)[O-])CC.[Na+] |
SMILES canónico |
CCC=CCC1(C(=O)N=C(N(C1=O)C)[O-])CC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




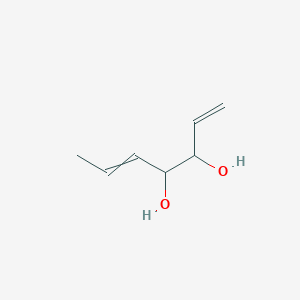

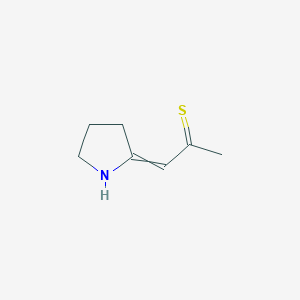

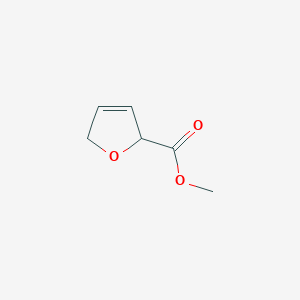
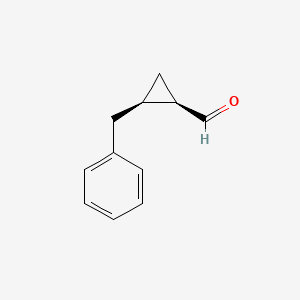

![tert-butyl-[(E,2S)-4-methoxybut-3-en-2-yl]carbamic acid](/img/structure/B13812886.png)
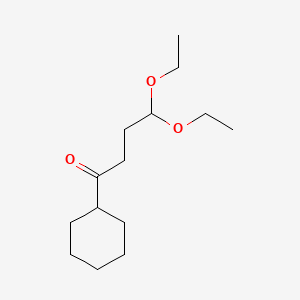
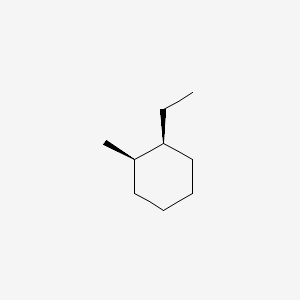

![[3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13812914.png)
